molecular formula C6H2Br2F3N B1408059 2,4-Dibromo-3-(trifluoromethyl)pyridine CAS No. 1227582-03-7

2,4-Dibromo-3-(trifluoromethyl)pyridine

Cat. No.: B1408059
CAS No.: 1227582-03-7
M. Wt: 304.89 g/mol
InChI Key: JDHDPJBTMKXLQU-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-(trifluoromethyl)pyridine is a versatile halogenated heterocyclic compound of significant interest in advanced chemical synthesis and discovery research. It serves as a key precursor in the development of active substances, particularly in the agrochemical and pharmaceutical industries . The molecular scaffold combines a pyridine ring with a trifluoromethyl group and two bromine atoms, creating a multifunctional intermediate. The trifluoromethyl group is a privileged motif in modern chemistry, known to enhance a molecule's lipophilicity, metabolic stability, and binding selectivity, which are critical parameters in the design of bioactive compounds . The two bromine atoms at the 2 and 4 positions of the ring offer distinct and sequential reactivity for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura borylation . This allows researchers to selectively functionalize the pyridine ring, building complex molecular architectures in a stepwise manner. This regioselective derivatization is fundamental for creating compound libraries for structure-activity relationship (SAR) studies or for synthesizing specific target molecules. As a result, this reagent is particularly valuable for constructing novel candidates for crop protection agents and pharmaceutical ingredients . This product is intended for research purposes and is not for human or veterinary use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

2,4-dibromo-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHDPJBTMKXLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorine/Fluorine Exchange on Trichloromethylpyridine

This method involves the reaction of a trichloromethylpyridine precursor with anhydrous hydrogen fluoride (HF) in the presence of a catalytic metal halide (e.g., FeCl3 or FeCl2). The reaction is conducted under liquid phase conditions at elevated temperatures (150–190 °C, preferably 160–180 °C). The catalytic system facilitates the replacement of chlorine atoms with fluorine to form the trifluoromethyl group on the pyridine ring.

  • Reaction conditions:
    • Catalyst: FeCl3 or FeCl2 (catalytic amount)
    • Temperature: 150–190 °C
    • Time: 1–48 hours
    • Pressure: Atmospheric or superatmospheric
    • Continuous addition of hydrogen fluoride and trichloromethylpyridine
  • Advantages:
    • Selective formation of trifluoromethylpyridine derivatives
    • Continuous process possible due to volatility differences between reactants and products
  • Example: Conversion of 2,3-dichloro-5-(trichloromethyl)pyridine to trifluoromethylpyridine derivatives.

This method can be adapted to prepare 2,4-dibromo-3-(trifluoromethyl)pyridine by starting with appropriately brominated trichloromethylpyridine precursors.

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

An alternative approach involves assembling the pyridine ring around a trifluoromethyl-substituted intermediate. This method is useful when direct fluorination is challenging or when specific substitution patterns are required.

  • Cyclocondensation reactions and ring-building strategies have been reported to incorporate trifluoromethyl groups into pyridine rings with subsequent bromination steps to install bromine atoms at desired positions.

Direct Halogenation of Trifluoromethylpyridines

Selective bromination of trifluoromethylpyridines at positions 2 and 4 can be achieved by controlled electrophilic aromatic substitution using brominating agents under conditions that preserve the trifluoromethyl group.

  • Radical bromination methods can introduce bromine atoms, but yields vary and require optimization to avoid over-bromination or side reactions.

Representative Synthetic Route Example

A plausible synthetic route to 2,4-dibromo-3-(trifluoromethyl)pyridine might involve:

Step Starting Material Reaction Type Conditions/Notes Outcome
1 3-(Trichloromethyl)pyridine derivative Fluorination with HF + catalyst FeCl3 catalyst, 160–180 °C, 1–48 h, liquid phase Formation of 3-(trifluoromethyl)pyridine
2 3-(Trifluoromethyl)pyridine Electrophilic bromination Controlled bromination to target 2,4-positions 2,4-Dibromo-3-(trifluoromethyl)pyridine

This sequence leverages the selective fluorination of trichloromethyl precursors and subsequent regioselective bromination.

Catalytic Functionalization Insights

Recent studies demonstrate that iridium-catalyzed C–H borylation can functionalize trifluoromethylpyridines at specific positions, which may serve as intermediates for further halogenation or substitution reactions.

  • Borylation at positions adjacent to trifluoromethyl groups is sterically directed and can achieve high yields (up to 82%).
  • Such methods provide a platform for further functional group transformations, including bromination, to access dibromo derivatives.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Trichloromethylpyridines with bromine substituents or trifluoromethyl building blocks
Catalysts FeCl3, FeCl2 (for fluorination); Iridium complexes (for borylation)
Reaction medium Liquid phase (HF fluorination); organic solvents for catalytic borylation
Temperature range 150–190 °C (fluorination); ~80 °C (borylation)
Reaction time 1–48 hours (fluorination); 1–16 hours (borylation)
Product isolation Distillation of trifluoromethylpyridine vapors (fluorination); chromatography (borylation)
Yield Variable; fluorination selective and scalable; borylation yields up to 82%

Research Findings and Practical Considerations

  • The fluorination of trichloromethylpyridine derivatives is a well-established, scalable method with continuous processing capability due to the volatility of trifluoromethylpyridine products.
  • Direct bromination of trifluoromethylpyridines requires careful control to achieve selective 2,4-dibromo substitution without degradation of the trifluoromethyl group.
  • Iridium-catalyzed borylation offers a modern approach to functionalize trifluoromethylpyridines, enabling subsequent transformations to dibromo derivatives.
  • The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

This comprehensive synthesis overview integrates classical halogen exchange fluorination, pyridine ring construction strategies, and modern catalytic functionalization techniques, providing a robust framework for the preparation of 2,4-Dibromo-3-(trifluoromethyl)pyridine .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dibromo-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism by which 2,4-Dibromo-3-(trifluoromethyl)pyridine exerts its effects is largely dependent on its chemical structure. The presence of bromine and trifluoromethyl groups influences its reactivity and interaction with biological targets. For instance, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the bromine atoms can participate in halogen bonding interactions with proteins and enzymes. These interactions can modulate the activity of molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The positional arrangement of substituents on the pyridine ring significantly influences reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituent Positions CAS Number Molecular Weight (g/mol) Key Applications
2,4-Dibromo-3-(trifluoromethyl)pyridine Br (2,4); CF₃ (3) 1227582-03-7 304.90 Agrochemical intermediates
3,4-Dibromo-2-(trifluoromethyl)pyridine Br (3,4); CF₃ (2) 1227572-24-8 304.90 Pharmaceutical precursors
3,6-Dibromo-2-(trifluoromethyl)pyridine Br (3,6); CF₃ (2) 1211588-54-3 304.90 Cross-coupling reactions

Key Observations :

  • Reactivity : Bromine at the 2- and 4-positions (target compound) enhances electrophilic aromatic substitution (EAS) at the 5-position, whereas 3,4-dibromo isomers favor coupling reactions at the 5- and 6-positions .
  • Solubility : Pyridine derivatives with para-substituted halogens (e.g., 3,6-dibromo analog) exhibit lower aqueous solubility compared to meta-substituted analogs due to reduced dipole moments .

Pharmacological Potential

Pyridine derivatives with -CF₃ and halogens are explored as enzyme inhibitors:

  • UDO and UDD (), non-azolic CYP51 inhibitors, feature trifluoromethylpyridine moieties. Their anti-Trypanosoma cruzi activity (IC₅₀ ~0.5 µM) highlights the role of -CF₃ in enhancing target binding .
  • The target compound’s bromine atoms may hinder membrane permeability compared to smaller substituents (e.g., -OCH₃ or -CH₃), but they provide sites for prodrug derivatization .

Q & A

Q. What are the common synthetic routes for 2,4-Dibromo-3-(trifluoromethyl)pyridine, and how are intermediates characterized?

Synthesis typically involves halogenation of trifluoromethylpyridine precursors. For example, bromination of 3-(trifluoromethyl)pyridine using bromine or N-bromosuccinimide under controlled conditions yields the dibrominated product. Key intermediates (e.g., mono-brominated derivatives) are characterized via 1H^1\text{H}/19F^{19}\text{F} NMR and mass spectrometry to confirm regioselectivity . Purity is assessed using HPLC, and crystal structures may be resolved via X-ray diffraction for unambiguous confirmation .

Q. How do reaction conditions influence substitution vs. coupling pathways in this compound?

The choice of reagents and catalysts dictates reactivity. Substitution reactions (e.g., replacing bromine with azido or amino groups) require nucleophiles like sodium azide or amines in polar aprotic solvents (DMF, DMSO). Coupling reactions (e.g., Suzuki-Miyaura) employ palladium catalysts (Pd(PPh3_3)4_4) with boronic acids, yielding biaryl derivatives. Competing pathways are monitored using TLC and GC-MS to optimize yields .

Q. What analytical techniques are critical for characterizing halogenated pyridine derivatives?

  • NMR Spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR identify substitution patterns and electronic effects of the trifluoromethyl group.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves steric effects from bromine and trifluoromethyl groups .

Advanced Research Questions

Q. How can regioselective functionalization at C-2 or C-4 be achieved in 2,4-Dibromo-3-(trifluoromethyl)pyridine?

Regioselectivity is controlled by steric and electronic factors. For example:

  • C-4 Functionalization : Use bulky ligands (e.g., SPhos) in palladium-catalyzed couplings to favor less hindered positions.
  • C-2 Functionalization : Activate the position via directed ortho-metalation using LDA (lithium diisopropylamide) at low temperatures (-78°C) .

Q. What strategies resolve contradictory data in substitution reaction yields?

Discrepancies in yields often arise from competing elimination or solvent effects. Systematic studies using DOE (Design of Experiments) can optimize parameters:

  • Solvent Polarity : DMSO enhances nucleophilicity but may promote side reactions.
  • Temperature : Lower temperatures (-20°C to 0°C) reduce decomposition.
  • Additives : Silver salts (Ag2_2CO3_3) mitigate halide scrambling in coupling reactions .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

The -CF3_3 group is strongly electron-withdrawing, reducing electron density at adjacent carbons. This:

  • Accelerates Electrophilic Substitution : Bromination occurs preferentially at meta/para positions.
  • Stabilizes Intermediates : Resonance stabilization of transition states in SNAr reactions.
    DFT calculations (e.g., HOMO-LUMO gaps) quantify these effects .

Q. What are the applications of this compound in materials science?

  • Ligand Design : Acts as a precursor for phosphorescent Ir(III) or Pt(II) complexes in OLEDs.
  • Polymer Synthesis : Incorporation into conjugated polymers enhances thermal stability and electron mobility .

Q. How is this compound utilized in medicinal chemistry studies?

  • Fragment-Based Drug Discovery : Serves as a halogen-rich fragment for protein-ligand interaction studies (e.g., kinase inhibitors).
  • Proteolysis-Targeting Chimeras (PROTACs) : Bromine atoms enable click chemistry for linker attachment .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey FeaturesApplications
2,6-Dibromo-4-(trifluoromethyl)pyridineC6_6H2_2Br2_2F3_3NSymmetric bromination; higher steric hindranceSuzuki coupling; materials science
3-Amino-4-hydroxy-2-(trifluoromethyl)pyridineC6_6H5_5F3_3N2_2OAmino and hydroxyl groups enable H-bondingDrug discovery; enzyme inhibition
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridineC7_7H4_4BrN3_3O2_2Nitro group facilitates reduction to aminesAnticancer agent synthesis

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for bromination.
  • Data Validation : Cross-validate NMR assignments with 19F ^{19}\text{F}-1H^1\text{H} HOESY experiments for spatial proximity analysis .
  • Safety Protocols : Handle brominated pyridines in fume hoods due to potential lachrymatory effects.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dibromo-3-(trifluoromethyl)pyridine
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2,4-Dibromo-3-(trifluoromethyl)pyridine

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